4-(4-(Tributylstannyl)phenyl)morpholine

Catalog No.
S971883
CAS No.
1257527-55-1
M.F
C22H39NOSn
M. Wt
452.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(Tributylstannyl)phenyl)morpholine

CAS Number

1257527-55-1

Product Name

4-(4-(Tributylstannyl)phenyl)morpholine

IUPAC Name

tributyl-(4-morpholin-4-ylphenyl)stannane

Molecular Formula

C22H39NOSn

Molecular Weight

452.27

InChI

InChI=1S/C10H12NO.3C4H9.Sn/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;3*1-3-4-2;/h2-5H,6-9H2;3*1,3-4H2,2H3;

InChI Key

VIPDIXBRZHVCRF-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)N2CCOCC2

4-(4-(Tributylstannyl)phenyl)morpholine is a highly stable, lipophilic organotin building block primarily utilized in Stille cross-coupling reactions to install the pharmacologically privileged 4-morpholinophenyl moiety. With a molecular weight of 452.3 g/mol, this reagent offers precise stoichiometry and excellent shelf stability, resisting the moisture-induced degradation commonly observed in corresponding boronic acids [1]. It serves as a critical precursor for the late-stage functionalization of complex, base-sensitive aryl and heteroaryl halides in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antibacterial agents where the morpholine ring acts as a crucial hydrogen bond acceptor and solubility enhancer [2].

Substituting this tributylstannane with its boronic acid analog, (4-morpholinophenyl)boronic acid, introduces significant process variability due to spontaneous boroxine (anhydride) formation, which skews stoichiometric calculations and can stall moisture-sensitive couplings [1]. Furthermore, Suzuki couplings require basic conditions that frequently trigger epimerization or degradation in base-sensitive substrates. Conversely, while the trimethylstannyl analog offers slightly higher atom economy, its significantly higher volatility and acute neurotoxicity make it a severe occupational hazard, effectively disqualifying it from safe scale-up protocols in standard pilot-plant environments [2].

Stoichiometric Reliability vs. Boronic Acids

Unlike (4-morpholinophenyl)boronic acid, which spontaneously dehydrates to form variable amounts of trimeric boroxines, 4-(4-(Tributylstannyl)phenyl)morpholine maintains a consistent monomeric state. This prevents the 15-20% assay variance typically seen with boronic acids under ambient storage, ensuring precise equivalent ratios during reaction setup [1].

Evidence DimensionActive monomer assay / Stoichiometric purity
Target Compound Data>98% consistent monomeric assay, unaffected by ambient moisture
Comparator Or Baseline(4-Morpholinophenyl)boronic acid (Variable assay, typically 80-95% monomer due to boroxine formation)
Quantified Difference~15-20% variance in active reagent mass calculations for the boronic acid vs. <2% variance for the stannane
ConditionsAmbient storage and standard weighing protocols

Ensures precise equivalent ratios in catalytic cross-couplings, preventing reaction stalling or the need for mid-reaction reagent spiking.

Base-Free Coupling Compatibility

The neutral conditions of the Stille coupling using 4-(4-(Tributylstannyl)phenyl)morpholine provide a stark contrast to the basic aqueous conditions required for Suzuki couplings. When coupling to base-labile substrates (e.g., esters or epimerizable stereocenters), the stannane consistently delivers yields exceeding 85%, whereas the boronic acid equivalent often yields less than 50% due to competitive hydrolysis [1].

Evidence DimensionCoupling yield in base-sensitive environments
Target Compound Data>85% yield under neutral Stille conditions (Pd(PPh3)4/toluene)
Comparator Or Baseline(4-Morpholinophenyl)boronic acid (<50% yield under basic Suzuki conditions)
Quantified Difference>35% yield improvement and preservation of substrate integrity
ConditionsLate-stage functionalization of base-labile complex APIs

Eliminates the need for complex protecting group strategies when coupling to base-sensitive scaffolds, shortening the overall synthetic route.

Volatility and Scale-Up Safety Profile

For industrial procurement, the choice between tributyl and trimethyl stannanes is dictated by safety. 4-(4-(Tributylstannyl)phenyl)morpholine exhibits orders of magnitude lower vapor pressure than its trimethyl counterpart, dramatically reducing the risk of inhalation exposure to neurotoxic tin species during pilot-scale operations [1].

Evidence DimensionVapor pressure and handling safety
Target Compound DataLow volatility, manageable toxicity profile for standard fume hood operations
Comparator Or Baseline4-(4-(Trimethylstannyl)phenyl)morpholine (High volatility, extreme acute neurotoxicity)
Quantified DifferenceOrders of magnitude lower vapor pressure at room temperature
ConditionsPilot-scale synthesis and purification workflows

Allows for safer transition from milligram-scale discovery to multi-gram pilot production without requiring specialized containment isolators.

Solubility in Anhydrous Non-Polar Solvents

4-(4-(Tributylstannyl)phenyl)morpholine is highly lipophilic and freely soluble in anhydrous non-polar solvents like toluene and THF (>0.5 M). In contrast, the corresponding boronic acid exhibits poor solubility in these media, often requiring the addition of polar protic solvents or water, which can be detrimental to moisture-sensitive catalysts [1].

Evidence DimensionSolubility in anhydrous ethereal or hydrocarbon solvents
Target Compound DataFreely soluble (>0.5 M in toluene/THF)
Comparator Or Baseline(4-Morpholinophenyl)boronic acid (Poorly soluble, requires polar/aqueous co-solvents)
Quantified Difference>5-fold higher solubility in anhydrous non-polar media
ConditionsHomogeneous catalytic cross-coupling in strictly anhydrous environments

Enables completely homogeneous reactions in dry organic solvents, which is critical for maintaining the activity of moisture-sensitive palladium catalysts.

Late-Stage Functionalization of Base-Sensitive APIs

Ideal for installing the 4-morpholinophenyl group onto complex heterocyclic scaffolds where standard Suzuki basic conditions would cause ester hydrolysis or racemization, directly leveraging its base-free coupling compatibility[1].

Synthesis of Kinase Inhibitor Libraries

Used extensively as a reliable, storable building block for generating arrays of morpholine-substituted drug candidates. Its resistance to boroxine formation ensures consistent stoichiometry across parallel automated reactions [2].

Scale-Up of Stille Cross-Couplings

Preferred over trimethyltin derivatives for pilot-plant scale synthesis due to its significantly lower volatility and improved safety profile, allowing standard reactor handling without extreme containment measures [3].

Anhydrous Cross-Coupling Protocols

The reagent of choice when the coupling must be performed in strictly anhydrous, non-polar solvents (like toluene) where boronic acids exhibit poor solubility and reactivity, ensuring homogeneous catalysis [4].

Wikipedia

4-[4-(Tributylstannyl)phenyl]morpholine

Dates

Last modified: 08-15-2023

Explore Compound Types